Thromboxane A3
CAS No.:
Cat. No.: VC1801811
Molecular Formula: C20H30O5
Molecular Weight: 350.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H30O5 |
|---|---|
| Molecular Weight | 350.4 g/mol |
| IUPAC Name | (Z)-7-[(1S,3R,4S,5S)-3-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(22)23/h3-4,6-7,12-13,15-18,20-21H,2,5,8-11,14H2,1H3,(H,22,23)/b6-3-,7-4-,13-12+/t15-,16+,17+,18-,20+/m0/s1 |
| Standard InChI Key | NMZKLLJQNNTBRJ-OIXZZONUSA-N |
| Isomeric SMILES | CC/C=C\C[C@@H](/C=C/[C@@H]1[C@H]([C@@H]2C[C@@H](O2)O1)C/C=C\CCCC(=O)O)O |
| SMILES | CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |
| Canonical SMILES | CCC=CCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)O |
Introduction
Biosynthesis and Metabolism
Precursors and Synthetic Pathway
Thromboxane A3 is synthesized in human platelets from eicosapentaenoic acid (EPA, C20:5 omega-3), a polyunsaturated fatty acid predominantly found in fish oil . EPA serves as the precursor for trienoic prostanoids, with the "trienoic" designation referring to the three double bonds in the molecule . This biosynthetic pathway represents an alternative to the more common arachidonic acid pathway that produces dienoic prostanoids, including Thromboxane A2.
Enzymatic Conversion Process
The biosynthesis of Thromboxane A3 follows a pathway similar to that of Thromboxane A2 but begins with a different substrate. Initially, EPA is converted to prostaglandin H3 (PGH3) by the enzyme cyclooxygenase (COX). Subsequently, PGH3 is further metabolized to Thromboxane A3 by thromboxane synthase. This enzymatic cascade parallels the conversion of arachidonic acid to prostaglandin H2 and then to Thromboxane A2, but the resulting product exhibits different biological properties due to its structural differences.
Metabolic Products
Like Thromboxane A2, Thromboxane A3 is chemically unstable with a short half-life, rapidly undergoing non-enzymatic hydrolysis to form Thromboxane B3, which serves as a stable metabolite that can be measured as a biomarker of TXA3 production . The formation of Thromboxane B3 from endogenous EPA has been demonstrated in human studies using combined capillary gas chromatography-mass spectrometry after subjects consumed cod liver oil containing 10% eicosapentaenoic acid . This analytical approach has provided valuable insights into the metabolic fate of Thromboxane A3 and enables quantitative assessment of its production in various physiological and pathological conditions.
Physiological Functions
Effects on Platelet Aggregation
A defining characteristic of Thromboxane A3 is its significantly reduced platelet aggregatory potential compared to Thromboxane A2. Research has demonstrated that TXA3 is essentially non-aggregatory, and may even inhibit platelet aggregation by increasing cyclic AMP levels in platelets, which acts as a potent inhibitor of platelet activation and aggregation. Studies with platelet-rich plasma from subjects who had consumed EPA-rich fish oil showed reduced platelet aggregation in response to low doses of collagen, supporting the hypothesis that TXA3 formation contributes to decreased platelet reactivity .
Comparison with Thromboxane A2
Table 1 summarizes the key differences between Thromboxane A3 and Thromboxane A2:
| Characteristic | Thromboxane A3 | Thromboxane A2 |
|---|---|---|
| Precursor | Eicosapentaenoic acid (EPA, C20:5 ω-3) | Arachidonic acid (AA, C20:4 ω-6) |
| Platelet aggregation effect | Weak or inhibitory | Potent inducer |
| Vasoconstrictive effect | Weak | Potent |
| Stable metabolite | Thromboxane B3 | Thromboxane B2 |
| Dietary source of precursor | Marine oils, fatty fish | Animal fats, vegetable oils |
| Double bonds | Three | Two |
| Molecular weight | 350.4 g/mol | 352.4 g/mol |
These structural and functional differences highlight the potential cardiovascular benefits of shifting thromboxane production from the TXA2 to the TXA3 pathway through dietary intervention.
Dietary Influences on Thromboxane A3 Production
Role of Eicosapentaenoic Acid
Eicosapentaenoic acid (EPA) serves as the direct precursor for Thromboxane A3 synthesis. As an omega-3 polyunsaturated fatty acid, EPA competes with arachidonic acid for the cyclooxygenase enzyme, thereby influencing the balance between Thromboxane A3 and Thromboxane A2 production . The incorporation of dietary EPA into cell membranes increases its availability for eicosanoid synthesis, facilitating the production of Thromboxane A3 when platelets are activated. This competitive substrate relationship represents a key mechanism by which dietary omega-3 fatty acids can modulate thromboxane-dependent physiological processes.
Fish Oil and Omega-3 Fatty Acids
Dietary intake of fish oil, which is rich in EPA, has been shown to increase the production of Thromboxane A3 while simultaneously reducing the formation of Thromboxane A2 . Studies have demonstrated that subjects who ingested cod liver oil containing 10% EPA showed evidence of Thromboxane B3 formation from endogenous EPA, as well as reduced Thromboxane B2 formation from endogenous arachidonic acid . This shift in thromboxane metabolism reflects the integration of dietary fatty acids into the complex network of eicosanoid biosynthesis and signaling.
Dietary Interventions and Thromboxane Balance
Clinical Implications
Cardiovascular Health Effects
The altered biological properties of Thromboxane A3 compared to Thromboxane A2 may contribute significantly to the cardiovascular benefits associated with omega-3 fatty acid consumption. By reducing platelet aggregation and vasoconstriction, increased TXA3 production potentially lowers the risk of thrombotic events and improves vascular function. Furthermore, the simultaneous reduction in TXA2 formation enhances this protective effect by decreasing the influence of this potent pro-thrombotic and vasoconstrictive mediator.
Pregnancy and Maternal-Fetal Health
Research on fish oil supplementation during pregnancy has revealed potential benefits for maternal-fetal health through modulation of thromboxane metabolism. In a clinical study, pregnant women receiving fish oil supplementation showed increased production of Thromboxane B3 and a trend toward decreased Thromboxane B2 levels . Furthermore, umbilical cord blood analysis revealed lower concentrations of Thromboxane B2 in infants born to mothers who received fish oil supplementation . These findings suggest that dietary intervention during pregnancy may influence thromboxane-dependent processes in both maternal and fetal circulation, with potential implications for conditions such as preeclampsia and intrauterine growth restriction.
Monitoring and Measurement
The assessment of Thromboxane A3 biosynthesis in clinical settings typically involves the measurement of its stable metabolite, Thromboxane B3. Advanced analytical techniques such as combined capillary gas chromatography-mass spectrometry have been employed to quantify Thromboxane B3 levels in biological samples, providing insights into the effects of dietary interventions on thromboxane metabolism . These methodologies offer valuable tools for investigating the role of Thromboxane A3 in various physiological and pathological conditions, as well as for evaluating the efficacy of interventions aimed at modulating thromboxane balance.
Research Findings and Clinical Studies
Key Experimental Results
Research findings have consistently demonstrated that increased dietary intake of EPA leads to enhanced production of Thromboxane A3 and its metabolites. In an experimental study, platelet-rich plasma from subjects who had ingested cod liver oil containing 10% EPA was stimulated ex vivo with collagen, resulting in the formation of Thromboxane B3 from endogenous EPA . Concomitantly, platelet aggregation in response to low doses of collagen and associated Thromboxane B2 formation were reduced, suggesting that both the formation of inactive Thromboxane A3 and the reduction of Thromboxane A2 contribute to the observed decrease in platelet reactivity .
Human Clinical Trials
Clinical studies have further elucidated the effects of EPA supplementation on Thromboxane A3 production and its physiological consequences. A randomized controlled trial involving pregnant women examined the impact of fish oil supplementation providing 2.7 grams of omega-3 fatty acids per day during the third trimester . Results showed significantly higher concentrations of EPA-derived eicosanoids, including Thromboxane B3, compared to control groups receiving olive oil or no supplementation . The mean concentrations of Thromboxane B3 were two to threefold higher in the fish oil group at the thirty-seventh week of pregnancy, with a concurrent trend toward reduction in Thromboxane B2 levels .
Future Research Directions
Despite significant advances in understanding Thromboxane A3 biology, several areas warrant further investigation. These include the detailed characterization of Thromboxane A3 receptor interactions, the exploration of potential synergistic effects with other EPA-derived eicosanoids such as prostacyclin I3, and the development of targeted interventions to optimize the Thromboxane A3/A2 ratio for specific clinical conditions. Additionally, research into the genetic factors influencing thromboxane metabolism and response to dietary EPA might provide insights for personalized approaches to cardiovascular disease prevention and management.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume